molecular formula C21H35NO B12511061 Funtuminebase

Funtuminebase

Cat. No.: B12511061
M. Wt: 317.5 g/mol
InChI Key: POWBIOMTXFDIOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Funtuminebase is a useful research compound. Its molecular formula is C21H35NO and its molecular weight is 317.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Funtuminebase, a compound derived from the Combretum erythrophyllum plant, has garnered attention for its diverse biological activities, particularly its antimicrobial and antioxidant properties. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.

Overview of this compound

This compound is classified within a group of flavonoids known for their potential therapeutic applications. Preliminary studies have indicated its effectiveness against various bacterial strains, highlighting its significance in medicinal chemistry.

Antimicrobial Activity

In Vitro Studies:
Research has demonstrated that this compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study isolated several flavonoids from Combretum erythrophyllum, with this compound showing a minimum inhibitory concentration (MIC) range of 25-50 µg/ml against pathogens such as Vibrio cholerae and Enterococcus faecalis .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/ml)Activity Level
Vibrio cholerae25Effective
Enterococcus faecalis50Moderate
Micrococcus luteus25Effective
Shigella sonnei25Effective

Antioxidant Properties

This compound's antioxidant capacity has also been evaluated, revealing that it possesses significant free radical scavenging activity. This property is crucial for mitigating oxidative stress in biological systems.

Case Study:
A comparative analysis using the DPPH assay indicated that this compound had lower antioxidant activity compared to other flavonoids like rhamnocitrin and rhamnazin but still demonstrated potential for use in therapeutic applications aimed at oxidative stress-related diseases .

Anti-inflammatory Effects

In addition to its antimicrobial and antioxidant properties, this compound has shown anti-inflammatory effects. Studies have indicated that it exhibits higher anti-inflammatory activity than mefenamic acid, a common non-steroidal anti-inflammatory drug (NSAID). This suggests that this compound may serve as a natural alternative in managing inflammatory conditions .

The mechanism through which this compound exerts its biological effects involves the inhibition of specific enzymes and the modulation of cell signaling pathways. The flavonoid structure allows it to interact with various biological targets, which can lead to the inhibition of bacterial growth and reduction of inflammation.

Properties

IUPAC Name

1-(3-amino-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35NO/c1-13(23)17-6-7-18-16-5-4-14-12-15(22)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19H,4-12,22H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWBIOMTXFDIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871660
Record name 3-Aminopregnan-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.